Methyl 3-ethoxy-2-fluorobenzoate
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Overview
Description
Methyl 3-ethoxy-2-fluorobenzoate: is an organic compound with the molecular formula C10H11FO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with ethoxy and fluorine groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-ethoxy-2-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-ethoxy-2-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-ethoxy-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol in the presence of a strong acid or base.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.
Ester Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) in aqueous solutions.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination in the presence of a Lewis acid catalyst.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with nucleophilic groups.
Ester Hydrolysis: 3-ethoxy-2-fluorobenzoic acid and methanol.
Electrophilic Aromatic Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Methyl 3-ethoxy-2-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis or nucleophilic substitution.
Medicine: Derivatives of this compound may have potential as pharmaceutical intermediates or active ingredients in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 3-ethoxy-2-fluorobenzoate depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The fluorine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.
Ester Hydrolysis: The ester bond is cleaved through nucleophilic attack by water or hydroxide ions, followed by proton transfer steps.
Electrophilic Aromatic Substitution: The benzene ring undergoes electrophilic attack, forming a sigma complex intermediate, which then loses a proton to restore aromaticity.
Comparison with Similar Compounds
Methyl 3-ethoxy-2-fluorobenzoate can be compared with other similar compounds such as:
Methyl 3-fluorobenzoate: Lacks the ethoxy group, making it less sterically hindered and potentially more reactive in certain substitution reactions.
Methyl 3-ethoxybenzoate: Lacks the fluorine atom, which affects its electronic properties and reactivity.
Ethyl 3-ethoxy-2-fluorobenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, which can influence its solubility and reactivity.
The unique combination of the ethoxy and fluorine substituents in this compound imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H11FO3 |
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Molecular Weight |
198.19 g/mol |
IUPAC Name |
methyl 3-ethoxy-2-fluorobenzoate |
InChI |
InChI=1S/C10H11FO3/c1-3-14-8-6-4-5-7(9(8)11)10(12)13-2/h4-6H,3H2,1-2H3 |
InChI Key |
HQYWIKJPCARKPH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1F)C(=O)OC |
Origin of Product |
United States |
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